Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer properties, showing promising results against various cancer cell lines . Additionally, it is explored for its potential as an antimicrobial and antiviral agent .
Wirkmechanismus
The mechanism of action of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine and N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine . These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
787590-65-2 |
---|---|
Molekularformel |
C18H21N5O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)16-14-21-18-17(20-7-9-23(16)18)19-6-8-22-10-12-24-13-11-22/h1-5,7,9,14H,6,8,10-13H2,(H,19,20) |
InChI-Schlüssel |
ZNGHTGHBYQTJOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.